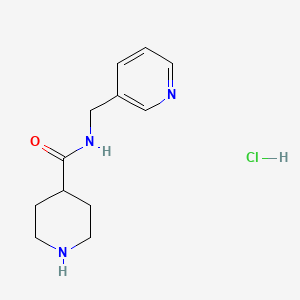![molecular formula C12H16ClNO2 B1424879 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide CAS No. 1226036-22-1](/img/structure/B1424879.png)
2-chloro-N-[(3-propoxyphenyl)methyl]acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Conformation and Molecular Structure
- The conformation of N—H bonds in various acetamide compounds, including those similar to 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide, has been studied, revealing insights into the molecular structure and bonding parameters. This research is crucial for understanding the physical and chemical properties of such compounds (Gowda et al., 2007).
- Similar research has been conducted on other acetamide derivatives, exploring their conformational aspects and hydrogen bonding, which is fundamental to their reactivity and interaction with other molecules (Gowda et al., 2007).
Potential Therapeutic Applications
- A novel anilidoquinoline derivative, structurally related to 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide, showed significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications in treating viral diseases like Japanese encephalitis (Ghosh et al., 2008).
Photovoltaic and Non-linear Optical Activity
- Some benzothiazolinone acetamide analogs, which share structural features with 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide, have been synthesized and studied for their potential use in dye-sensitized solar cells. These compounds demonstrated good light harvesting efficiency, which is crucial for photovoltaic applications (Mary et al., 2020).
Antioxidant Properties
- Derivatives of 2-chloro acetamides, similar to the compound , have been synthesized and evaluated for their antioxidant activity. This research opens up possibilities for using such compounds in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Herbicide Metabolism and Environmental Impact
- Research on chloroacetamide herbicides, structurally related to 2-chloro-N-[(3-propoxyphenyl)methyl]acetamide, has explored their metabolism in liver microsomes. This study contributes to understanding the environmental impact and safety profile of such compounds (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-propoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-6-16-11-5-3-4-10(7-11)9-14-12(15)8-13/h3-5,7H,2,6,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQHNKSBMHHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-propoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)


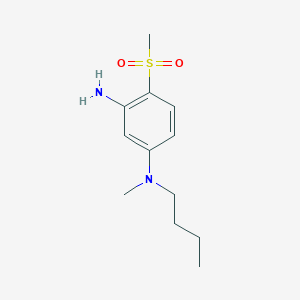

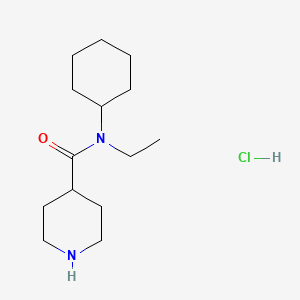

![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
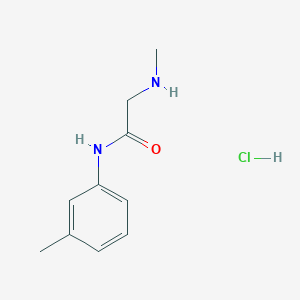
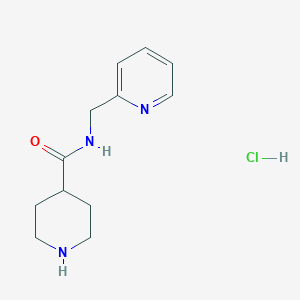
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
